

3-Bromofuro[3,2-c]pyridin-4-amine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromofuro[3,2-c]pyridin-4-amine**

Cat. No.: **B1603420**

[Get Quote](#)

An In-Depth Technical Guide to **3-Bromofuro[3,2-c]pyridin-4-amine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromofuro[3,2-c]pyridin-4-amine**, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The furo[3,2-c]pyridine scaffold is a key pharmacophore, and this bromo-amino substituted derivative serves as a versatile building block for the synthesis of novel therapeutic agents. This document details its core physicochemical properties, provides a validated synthetic protocol with mechanistic insights, discusses its characterization, and explores its applications in drug discovery. The guide is structured to provide both foundational knowledge and actionable protocols for researchers in the field.

Compound Identification and Physicochemical Properties

3-Bromofuro[3,2-c]pyridin-4-amine is a key intermediate whose structure combines the furo[3,2-c]pyridine core with two critical functional groups: a bromine atom and an amino group. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, while the amino group provides a site for further derivatization.

Property	Value	Source
CAS Number	799293-73-5	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₂ O	[1]
Molecular Weight	213.03 g/mol	[1] [3]
Exact Mass	211.95853 u	[1]
Boiling Point	346.7 ± 37.0 °C at 760 mmHg	[1] [3]
XLogP3	1.6	[1]
Topological Polar Surface Area	52 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]

Synthesis and Purification

The synthesis of **3-Bromofuro[3,2-c]pyridin-4-amine** is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages a readily available chlorinated precursor.

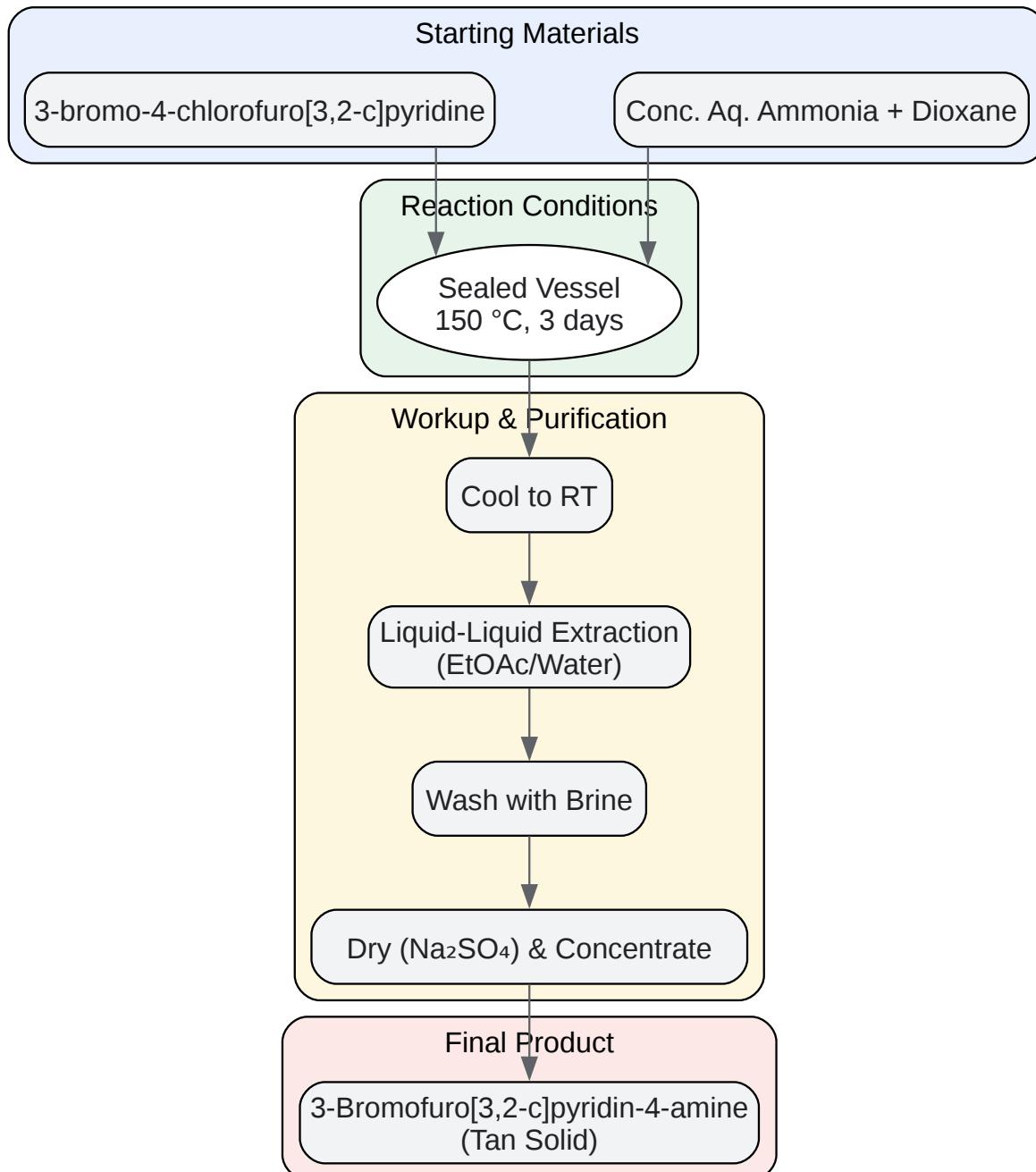
Synthetic Rationale and Mechanistic Insight

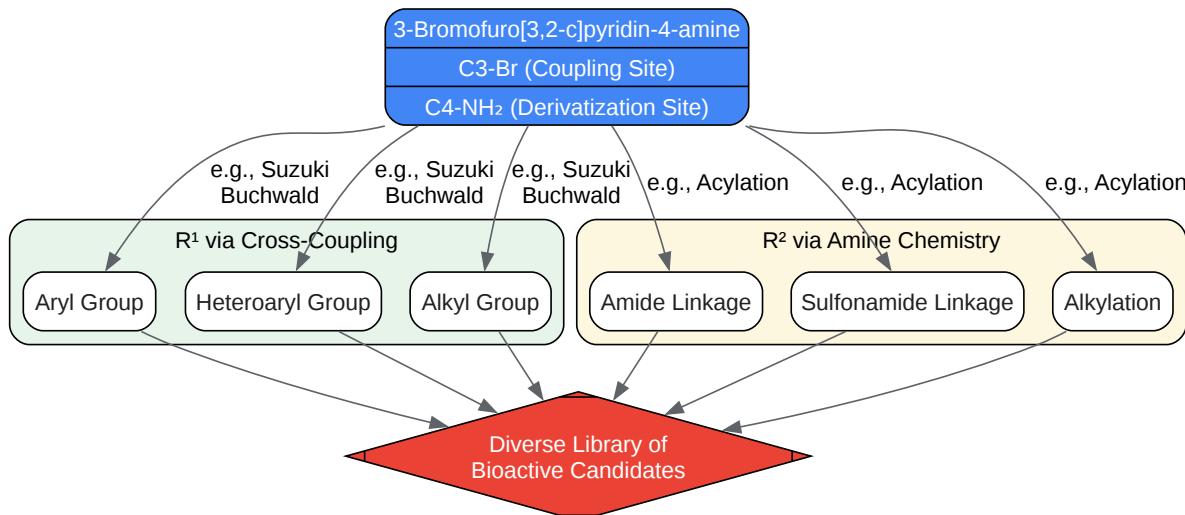
The chosen protocol involves the displacement of a chlorine atom at the C4 position of the furo[3,2-c]pyridine ring system with an amino group. The starting material, 3-bromo-4-chlorofuro[3,2-c]pyridine, is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen. The reaction is conducted at high temperature and pressure in a sealed vessel to facilitate the reaction with aqueous ammonia, which acts as both the nucleophile and the solvent in conjunction with dioxane. Dioxane is used to improve the solubility of the organic starting material in the aqueous ammonia. The high temperature is necessary to overcome the activation energy barrier for the substitution on the heterocyclic aromatic ring.

Detailed Experimental Protocol

Reaction: Ammonolysis of 3-bromo-4-chlorofuro[3,2-c]pyridine.[\[1\]](#)

Materials:


- 3-bromo-4-chlorofuro[3,2-c]pyridine (200 mg)
- Concentrated aqueous ammonia (3 mL)
- Dioxane (3 mL)
- Ethyl acetate
- Water (deionized)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Stainless steel sealed reaction vessel


Procedure:

- Combine 200 mg of 3-bromo-4-chlorofuro[3,2-c]pyridine, 3 mL of concentrated aqueous ammonia, and 3 mL of dioxane in a stainless steel sealed tube.
- Securely close the vessel and heat the mixture to 150 °C.
- Maintain the temperature and stir the reaction for 3 days.
- After 3 days, cool the mixture to room temperature.
- Transfer the reaction mixture to a separatory funnel and add water and ethyl acetate to partition the components.
- Separate the organic layer. Extract the aqueous phase again with ethyl acetate.
- Combine all organic phases and wash with saturated sodium chloride solution.
- Dry the combined organic phase over anhydrous sodium sulfate.

- Filter the solution to remove the drying agent.
- Concentrate the filtrate under reduced pressure to yield **3-Bromofuro[3,2-c]pyridin-4-amine** as a tan solid (Expected yield: ~98 mg, 67%).[\[1\]](#)

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. 3-Bromofuro[3,2-c]pyridin-4-amine [myskinrecipes.com]
- To cite this document: BenchChem. [3-Bromofuro[3,2-c]pyridin-4-amine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1603420#3-bromofuro-3-2-c-pyridin-4-amine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com